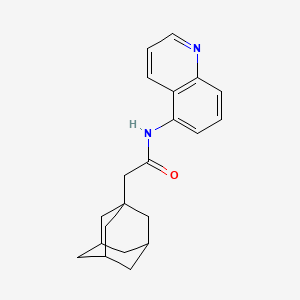

2-(1-adamantyl)-N-quinolin-5-ylacetamide

Description

2-(1-Adamantyl)-N-quinolin-5-ylacetamide is a synthetic organic compound featuring a rigid adamantane moiety linked via an acetamide bridge to a quinolin-5-yl group.

Properties

IUPAC Name |

2-(1-adamantyl)-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c24-20(23-19-5-1-4-18-17(19)3-2-6-22-18)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFLWJJZBRSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-quinolin-5-ylacetamide typically involves the following steps:

Formation of Adamantyl Derivative: The adamantyl moiety can be introduced through the reaction of adamantane with suitable reagents.

Quinoline Derivative Preparation: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the adamantyl derivative with the quinoline derivative.

Industrial Production Methods

Industrial production of 2-(1-adamantyl)-N-quinolin-5-ylacetamide may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-quinolin-5-ylacetamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of ketones, alcohols, or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-quinolin-5-ylacetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral, antibacterial, and anticancer agents.

Materials Science: The stability and rigidity of the adamantane moiety make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.

Catalysis: The compound’s structure allows it to act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-quinolin-5-ylacetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The adamantyl moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily, while the quinoline moiety can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Functional Group Impact on Properties

- Increases metabolic stability due to its rigid, bulky structure .

- Quinolin-5-yl Group: Facilitates π-π stacking with biological targets (e.g., DNA, enzymes). Substitution at the 5-position optimizes steric and electronic interactions .

- Substituent Variations: AZ10606120: The hydroxyethylamino side chain introduces hydrogen-bonding capacity, improving target selectivity but increasing molecular weight (MW: ~450 Da) . Chloro-Trifluoromethyl Pyridine (): Electron-withdrawing groups enhance binding affinity to hydrophobic pockets but may reduce solubility (MW: 372.81 Da) .

Research Findings and Pharmacological Potential

- Antimicrobial Activity : Adamantyl-containing analogs (e.g., 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound may share similar efficacy .

- Anti-Inflammatory Effects : Adamantyl derivatives inhibit COX-2 with IC₅₀ values <10 µM, likely due to hydrophobic interactions with enzyme pockets .

Unique Advantages of 2-(1-Adamantyl)-N-Quinolin-5-ylacetamide

- Synergistic Structure: Combines adamantane’s stability with quinoline’s planar aromaticity, enabling dual mechanisms of action (e.g., intercalation and enzyme inhibition).

- Optimized Pharmacokinetics : Balances lipophilicity (for absorption) and moderate polarity (for distribution), outperforming benzodioxole or pyridine analogs .

- Versatility: Potential for derivatization at the quinoline 8-position or adamantyl substituents to fine-tune activity .

Q & A

Q. What are the optimal synthetic routes for 2-(1-adamantyl)-N-quinolin-5-ylacetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling the adamantyl moiety with the quinolinyl-acetamide scaffold. A validated approach uses 1-adamantyl bromomethyl ketone as a key intermediate, reacting with carboxylic acid derivatives under mild conditions (e.g., potassium carbonate in dimethylformamide at room temperature) . Yield optimization requires precise control of solvent polarity, temperature (20–25°C), and stoichiometric ratios of reactants. Impurities from incomplete adamantyl functionalization can be mitigated via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Infrared Spectroscopy (IR) identifies characteristic carbonyl (C=O) and amide (N–H) stretches. Nuclear Magnetic Resonance (NMR) is critical for confirming adamantyl protons (δ 1.6–2.1 ppm as singlet) and quinolinyl aromatic signals (δ 7.5–8.9 ppm). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 375.24 for C₂₃H₂₆N₂O). Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining biological activity?

The adamantyl group contributes to high lipophilicity, which may limit bioavailability. Strategies include:

- Introducing hydrophilic groups (e.g., hydroxyl or ester derivatives) at non-critical positions to improve solubility .

- Optimizing the quinolinyl-acetamide linker length to balance receptor binding and metabolic stability. Computational modeling (e.g., molecular dynamics) predicts steric and electronic effects of substitutions .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in efficacy (e.g., varying IC₅₀ values in receptor-binding assays) may arise from differences in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Structural validation : Verify compound integrity post-assay using LC-MS to rule out degradation .

Q. What computational methods predict interactions between this compound and neurological targets (e.g., dopamine receptors)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) models binding poses within receptor active sites. For example, the quinolinyl group may form π-π interactions with aromatic residues in dopamine D3 receptors, while the adamantyl moiety enhances hydrophobic packing . Molecular dynamics simulations (100 ns trajectories) assess binding stability and conformational changes .

Q. What structure-activity relationship (SAR) trends are observed for substitutions on the quinolinyl ring?

- Electron-withdrawing groups (e.g., -Cl at position 7) enhance receptor affinity but may reduce metabolic stability.

- Methyl or methoxy groups at position 2 improve solubility without compromising activity.

- Bulkier substituents on the quinolinyl nitrogen disrupt binding, as shown in comparative studies of related acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.